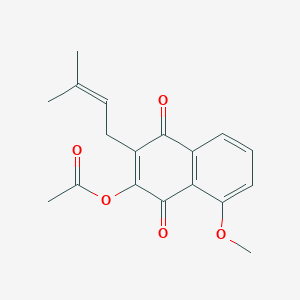
8-Methoxy-3-(3-methylbut-2-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-(3-methylbut-2-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a complex organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structure, which includes a methoxy group, a prenyl group, and an acetate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-3-(3-methylbut-2-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes:
Formation of the Naphthoquinone Core: This can be achieved through the oxidation of naphthalene derivatives using reagents such as potassium permanganate or chromium trioxide.
Introduction of the Methoxy Group: Methoxylation can be performed using methanol in the presence of an acid catalyst.
Prenylation: The prenyl group can be introduced via a Friedel-Crafts alkylation reaction using prenyl chloride and a Lewis acid catalyst like aluminum chloride.
Acetylation: Finally, the acetate ester is formed by reacting the hydroxyl group with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-3-(3-methylbut-2-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones depending on the reagents used.
Scientific Research Applications
8-Methoxy-3-(3-methylbut-2-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-(3-methylbut-2-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with similar oxidation and reduction properties.
2-Methoxy-1,4-naphthoquinone: Similar structure but lacks the prenyl and acetate groups.
3-Methyl-1,4-naphthoquinone: Similar structure but lacks the methoxy and acetate groups.
Uniqueness
8-Methoxy-3-(3-methylbut-2-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, prenyl, and acetate groups makes it a versatile compound for various applications.
Properties
CAS No. |
61266-40-8 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[8-methoxy-3-(3-methylbut-2-enyl)-1,4-dioxonaphthalen-2-yl] acetate |
InChI |
InChI=1S/C18H18O5/c1-10(2)8-9-13-16(20)12-6-5-7-14(22-4)15(12)17(21)18(13)23-11(3)19/h5-8H,9H2,1-4H3 |
InChI Key |
OEIDWPODEZDZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















